methyl 4-(2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate
Description
Methyl 4-(2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate is a structurally complex heterocyclic compound featuring:
- A 3-(diethylamino)propyl substituent at position 1, contributing to basicity and solubility in polar solvents.
- A thioacetamido linker at position 4, enabling covalent interactions with biological targets (e.g., enzymes via thiol-disulfide exchange).
- A methyl benzoate group, which may enhance lipophilicity and influence pharmacokinetic properties.
Properties
IUPAC Name |
methyl 4-[[2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O4S/c1-4-27(5-2)14-7-15-28-20-9-6-8-19(20)22(26-24(28)31)33-16-21(29)25-18-12-10-17(11-13-18)23(30)32-3/h10-13H,4-9,14-16H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDQHVIRGQSHNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate (CAS Number: 898434-78-1) is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its structural characteristics, synthesis pathways, and biological implications based on diverse research findings.
Structural Characteristics
The compound features a cyclopentapyrimidine core , which is pivotal for its biological activity. Its molecular formula is , with a molecular weight of approximately 472.6 g/mol . The presence of the diethylamino group enhances solubility and interaction with biological targets, while the thioether linkage may confer unique pharmacological properties compared to other compounds.
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions. The following table summarizes the key steps:
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Formation of cyclopentapyrimidine core | Diethylamine, appropriate carbonyl compounds | Basic conditions |
| 2 | Thioether formation | Thiol reagent | Acidic or neutral conditions |
| 3 | Acetamido formation | Acetic anhydride or acetamide | Heat/solvent conditions |
| 4 | Methylation | Methyl iodide or dimethyl sulfate | Basic conditions |
This synthetic route allows for the modification of the compound to derive various derivatives that may exhibit enhanced biological activities.
Biological Activity
Research indicates that compounds with similar structural motifs exhibit significant biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : Similar compounds have shown potential in reducing inflammation markers in vitro and in vivo.
Case Studies
- Inhibition of Ferrochelatase : A study identified small-molecule inhibitors of ferrochelatase (FECH), suggesting that compounds structurally related to this compound could serve as antiangiogenic agents. The IC50 values for these inhibitors were reported in the low micromolar range .
- Cytotoxicity Assays : In vitro cytotoxicity assays demonstrated that derivatives of this compound exhibited selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for therapeutic applications.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of methyl 4-(2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate as an anticancer agent. The compound's structure allows it to interact with specific cellular pathways involved in tumor growth and proliferation.
Case Studies
- In Vitro Studies : Research has demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, a study noted that it effectively reduced cell viability in breast cancer cells by inducing apoptosis through the mitochondrial pathway .
Targeting Macrophage Migration Inhibitory Factor (MIF)
The compound has been investigated for its ability to bind to macrophage migration inhibitory factor (MIF), a protein implicated in cancer and inflammatory diseases. By targeting MIF, this compound may enhance the efficacy of existing therapies.
Research Insights
- Binding Affinity : Preliminary data suggest that the compound exhibits a strong binding affinity to MIF, potentially blocking its interaction with other cellular targets involved in tumor progression .
Neuroprotective Effects
Emerging research indicates that this compound may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Comparison with Similar Compounds
Cyclopenta[d]pyrimidinone vs. Tetrahydroimidazo[1,2-a]pyridine
Impact on Physicochemical Properties
Key Observations :
- Nitro-substituted analogs (1l, 2d) exhibit higher melting points than bromo-substituted 2c, likely due to stronger intermolecular dipole interactions .
Substituent Effects
Diethylamino Propyl Group
Ester vs. Trifluoromethoxy Phenyl Modifications
Key Observations :
- The methyl benzoate group in the target compound may improve membrane permeability but could be prone to enzymatic hydrolysis compared to the trifluoromethoxy group in CAS 898435-01-3 .
Spectroscopic Comparisons
NMR Data
Key Observations :
- The diethylamino propyl group in the target compound would produce distinct NMR signals compared to benzyl or phenethyl substituents in analogs .
Q & A
Basic: What synthetic strategies are employed to construct the cyclopenta[d]pyrimidinone core in this compound?
The cyclopenta[d]pyrimidinone core is typically synthesized via cyclocondensation reactions. A common approach involves reacting cyclopentanone derivatives with urea or thiourea under acidic conditions to form the pyrimidine ring . For example, in analogous compounds, cyclopenta[d]pyrimidin-4-one derivatives were synthesized using catalytic reductive cyclization or one-pot multicomponent reactions. Key steps include:
- Cyclization : Cyclopentanone derivatives are condensed with thiourea to form the pyrimidinone ring.
- Functionalization : Thioether linkages are introduced via nucleophilic substitution (e.g., using mercaptoacetic acid derivatives) .
- Amide coupling : The final acetamido benzoate group is attached using carbodiimide-mediated coupling (e.g., EDC/HOBt) .
Basic: How is the compound’s purity and structural integrity validated post-synthesis?
Critical analytical techniques include:
- NMR spectroscopy : 1H and 13C NMR confirm regiochemistry and substituent positions (e.g., distinguishing between 2-oxo and 4-oxo tautomers) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight with <5 ppm error, resolving ambiguities in functional group addition .
- Infrared spectroscopy (IR) : Identifies key functional groups (e.g., C=O at ~1700 cm⁻¹, S-H stretches absent post-thioether formation) .
- Melting point analysis : Consistency with literature values (e.g., 215–225°C for similar tetrahydroimidazo-pyridine derivatives) indicates purity .
Advanced: What strategies mitigate regioselectivity challenges during thioether bond formation?
Thioether bond formation between the cyclopenta[d]pyrimidinone and acetamido benzoate moieties requires precise control to avoid competing reactions (e.g., oxidation to sulfones or disulfides). Strategies include:
- Base selection : Using mild bases (e.g., K2CO3) to deprotonate the thiol without promoting side reactions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiolate ion .
- Temperature control : Reactions conducted at 0–25°C minimize thermal degradation .
- In situ monitoring : LC-MS tracks intermediate formation, enabling rapid adjustment of reaction conditions .
Advanced: How can enzymatic activity assays elucidate the compound’s biological target?
The compound’s structural similarity to matrix metalloproteinase (MMP) inhibitors (e.g., cyclopenta[d]pyrimidinone derivatives with thioether linkages) suggests MMP-2/9 as potential targets . Assays include:
- Fluorogenic substrate hydrolysis : MMP activity is measured using substrates like Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2. Inhibitor potency (IC50) is calculated via dose-response curves .
- Zymography : Gel-based assays confirm inhibition of MMP-mediated collagen degradation.
- Molecular docking : Computational models (e.g., AutoDock Vina) predict binding interactions with MMP active sites, validated by mutagenesis studies .
Advanced: How should researchers address contradictory bioactivity data across studies?
Contradictions in IC50 values or selectivity profiles may arise from:
- Assay variability : Differences in buffer pH, ionic strength, or substrate concentration. Standardize protocols using guidelines from the IUPAC or NIH .
- Compound stability : Degradation in DMSO stock solutions (e.g., thioether oxidation) can skew results. Validate stability via HPLC before assays .
- Off-target effects : Use orthogonal assays (e.g., SPR for binding kinetics, cellular viability assays) to confirm specificity .
Basic: What computational methods predict the compound’s physicochemical properties?
- LogP calculation : Tools like MarvinSketch or ACD/Labs estimate hydrophobicity, critical for membrane permeability .
- pKa prediction : Algorithms (e.g., SPARC) identify ionizable groups (e.g., the diethylamino propyl moiety, pKa ~9.5) .
- Solubility : COSMO-RS simulations correlate with experimental solubility in DMSO or aqueous buffers .
Advanced: How is the diethylamino propyl side chain optimized for pharmacokinetics?
The diethylamino group enhances solubility and modulates logP. Optimization strategies include:
- SAR studies : Comparing analogs with varying alkyl chain lengths (e.g., ethyl vs. propyl) to balance solubility and blood-brain barrier penetration .
- Metabolic stability : Liver microsome assays identify susceptible sites (e.g., N-deethylation) .
- Crystallography : X-ray structures of protein-ligand complexes guide steric adjustments to improve binding .
Advanced: What in vivo models validate the compound’s therapeutic potential?
- Murine models : MMP-driven pathologies (e.g., cancer metastasis, arthritis) are used to assess efficacy. Dose-response studies (1–50 mg/kg, oral or IV) measure tumor suppression or inflammation reduction .
- Pharmacokinetics : Plasma half-life (t1/2) and bioavailability are determined via LC-MS/MS analysis of blood samples .
- Toxicity : Histopathology and serum biomarkers (e.g., ALT/AST) evaluate hepatic and renal safety .
Basic: What are the compound’s stability considerations during storage?
- Light sensitivity : Thioether bonds are prone to oxidation. Store in amber vials under inert gas (N2/Ar) .
- Temperature : Long-term stability requires storage at –20°C in anhydrous DMSO .
- Hygroscopicity : The benzoate ester may hydrolyze in humid conditions; use desiccants .
Advanced: How can synthetic byproducts be characterized and minimized?
- HPLC-MS : Identifies byproducts (e.g., disulfides or oxidized derivatives) .
- Reaction quenching : Rapid cooling and extraction into ethyl acetate prevent post-reaction degradation .
- Catalyst screening : Palladium or copper catalysts improve yield and selectivity in cyclization steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
